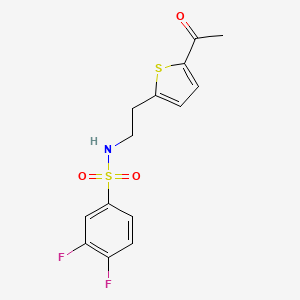

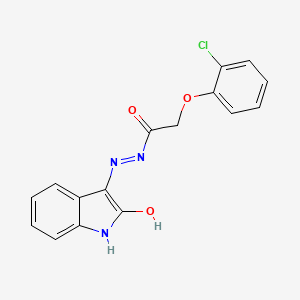

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-difluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene and its derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis .Molecular Structure Analysis

The molecular structure of thiophene derivatives can be confirmed by various methods such as FTIR, MS and 1H-NMR .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, they can be used as raw materials in the synthesis of anticancer agents and anti-atherosclerotic agents .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary depending on their structure. For example, thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-difluorobenzenesulfonamide is a chemical compound with potential applications in various fields of scientific research. While the direct references to this specific compound are limited, research on similar sulfonamide derivatives highlights their versatile applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral activities. For example, a study on celecoxib derivatives, including sulfonamide compounds, demonstrated their potential in treating inflammation and pain without causing significant tissue damage. These compounds also showed modest inhibition of HCV NS5B RdRp activity, suggesting a potential antiviral application (Küçükgüzel et al., 2013).

Anticholinesterase and Antioxidant Activities

Research into sulfonamide derivatives has also explored their role in neurodegenerative diseases. A study synthesized and evaluated N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives for their inhibitory effect against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as for their antioxidant effects. These findings are significant for developing treatments for conditions such as Alzheimer's disease, where AChE inhibitors can play a crucial role (Mphahlele et al., 2021).

Anticancer Properties

Sulfonamide derivatives have been investigated for their potential anticancer properties. For instance, a novel sulfonamide compound showed anticancer activity against various human tumor cell lines, underlining the promise of sulfonamide derivatives in oncology research. The ability of these compounds to inhibit cancer cell growth without significant toxicity could lead to new therapeutic agents for cancer treatment (Zhang et al., 2010).

Wirkmechanismus

Zukünftige Richtungen

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Eigenschaften

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-3,4-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO3S2/c1-9(18)14-5-2-10(21-14)6-7-17-22(19,20)11-3-4-12(15)13(16)8-11/h2-5,8,17H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJXYZGBVQQHON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-difluorobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butanenitrile, 4-[4-(hydroxymethyl)phenoxy]-](/img/structure/B2635729.png)

![4-amino-N-[2-(benzenesulfonamido)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B2635733.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2635736.png)

![2-{[3-methyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2635740.png)

![3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2635741.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2635742.png)

![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2635750.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2635751.png)